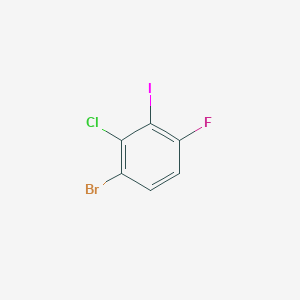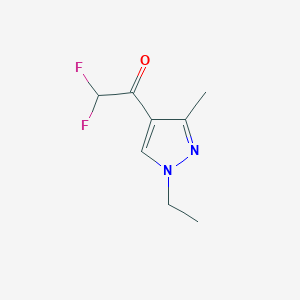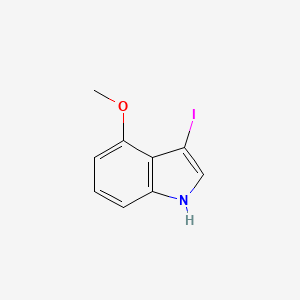
3-iodo-4-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-methoxy-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of this compound involves Sonogashira coupling and electrophilic cyclization reactions . These reactions have been used to prepare indole derivatives with yields of 70%, 68%, and 67% .Molecular Structure Analysis
The molecular formula of this compound is C9H8INO . The molecular weight is 273.070 Da . The structure of the compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
- 3-Iodo-4-methoxy-1H-indole is involved in various synthesis methods. For instance, a study by Yamada et al. (1993) developed a simple conversion method of indole-3-carboxaldehyde into gramine and/or indole-3-methanamine, which facilitated the synthesis of brassinin, 4-iodo-, methoxy-, 4-methoxy-, and 4-nitrobrassinin, 4-methoxyindole-3-acetonitrile, and other compounds (Yamada et al., 1993).
Catalytic Processes
- Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, demonstrating mild and efficient production of diverse products with selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).
Methoxylation and Antioxidant Properties
- A study by Saito and Kikugawa (1979) explored the methoxylation of the 5-position of indoles and indolines, leading to the new synthesis of serotonin. This indicates the potential for creating bioactive compounds (Saito & Kikugawa, 1979).
- Vo and Mechler (2019) investigated the antioxidant activity of natural indole-3-carbinol derivatives against radicals, highlighting the potential dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).
Potential in Medicine and Pharmacology
- The study by Romagnoli et al. (2009) identified 8-methoxypyrazino[1,2-a]indole as a potent antiproliferative agent against human leukemia K562 cells, underscoring the role of indole derivatives in cancer research (Romagnoli et al., 2009).
- Kaur et al. (2020) developed a protocol for synthesizing biologically promising indole derivatives, which is significant for pharmaceutical chemistry (Kaur et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-iodo-4-methoxy-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-8-4-2-3-7-9(8)6(10)5-11-7/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWBCOYGFXRSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

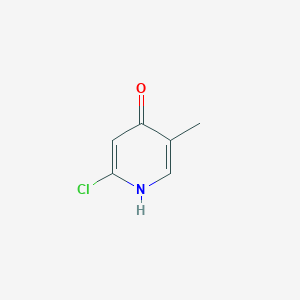
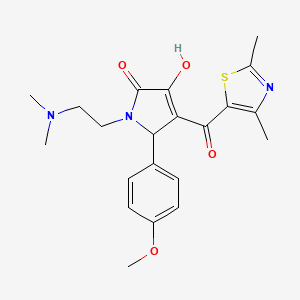
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)
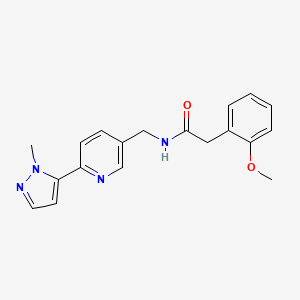
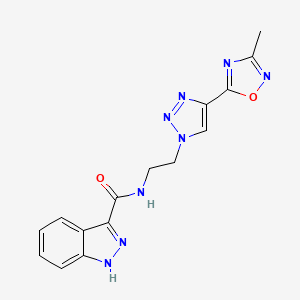

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)
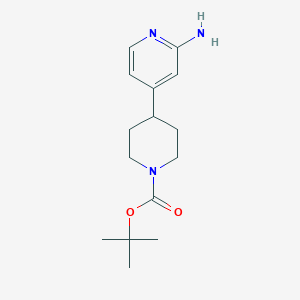
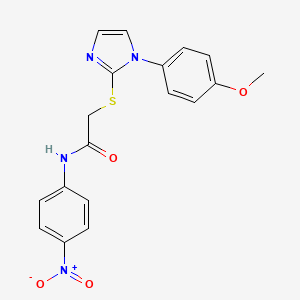
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)
